N-[4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-3-formamidophenyl]formamide
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Overview
Description
N-[4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-3-formamidophenyl]formamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-3-formamidophenyl]formamide typically involves the reaction of 4-(dimethylamino)benzaldehyde with appropriate formamide derivatives under specific conditions. One common method includes the fusion of 3-methyl derivatives with 4-(dimethylamino)benzaldehyde at high temperatures (around 220°C) in the presence of catalytic amounts of acetic anhydride and pyridine . Another method involves the condensation of these reactants using a strong base like sodium hydroxide in the presence of a phase transfer catalyst such as Aliquat 336 .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-3-formamidophenyl]formamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-[4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-3-formamidophenyl]formamide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of nonlinear optical chromophores with high hyperpolarizability values.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials for information storage and processing.
Mechanism of Action
The mechanism of action of N-[4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-3-formamidophenyl]formamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in electron donation, enhancing the compound’s reactivity. The formamide group can form hydrogen bonds, influencing the compound’s binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[4-(dimethylamino)phenyl]methylidene]-2-methoxyaniline
- **N-[4-(dimethylamino)phenyl]methylidene]-2-phenylquinoxaline
Uniqueness
N-[4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-3-formamidophenyl]formamide is unique due to its combination of a dimethylamino group and a formamide group, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in nonlinear optics and advanced material science .
Properties
IUPAC Name |
N-[4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-3-formamidophenyl]formamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-21(2)17-9-4-14(5-10-17)3-6-15-7-8-16(19-12-22)11-18(15)20-13-23/h3-13H,1-2H3,(H,19,22)(H,20,23)/b6-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNOZPQFPLVLNK-ZZXKWVIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)NC=O)NC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=C(C=C(C=C2)NC=O)NC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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